2'-Amino-2,2,2-trifluoro-6'-(trifluoromethoxy)acetophenone
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Overview
Description
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound with significant interest in various fields of scientific research. Its unique structure, featuring both trifluoromethoxy and trifluoroacetyl groups, makes it a valuable compound for studying fluorine chemistry and its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-trifluoromethoxyaniline with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroacetyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar biological activities.
2,2,2-Trifluoroacetophenone: Shares the trifluoroacetyl group but lacks the amino and trifluoromethoxy groups.
2-(Trifluoroacetyl)-3-(trifluoromethoxy)aniline: Another related compound with similar functional groups.
Uniqueness
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone stands out due to its unique combination of trifluoromethoxy and trifluoroacetyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1448858-63-6 |
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Molecular Formula |
C9H5F6NO2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)6-4(16)2-1-3-5(6)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
WEPKHVQSRRQTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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